molecular formula C12H8N2O3 B8679746 methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B8679746
M. Wt: 228.20 g/mol
InChI Key: LACHFTXDPODZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate is a chemical compound with the molecular formula C12H8N2O3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another common method involves the reaction of indoles with various electrophiles under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups at specific positions on the indole ring .

Scientific Research Applications

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H8N2O3/c1-17-12(16)11(15)9-6-14-10-3-2-7(5-13)4-8(9)10/h2-4,6,14H,1H3

InChI Key

LACHFTXDPODZBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)C#N

Origin of Product

United States

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